molecular formula C12H23B B1588581 12-Bromododec-1-ene CAS No. 99828-63-4

12-Bromododec-1-ene

Cat. No. B1588581
CAS RN: 99828-63-4
M. Wt: 247.21 g/mol
InChI Key: ZIGYFXNWSWECFA-UHFFFAOYSA-N
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Description

12-Bromododec-1-ene is an organic intermediate . It is also known by other names such as 1-Dodecene,12-broMo- and dodec-11-ene bromide . It can be prepared by the bromination of 11-ene -1-OL in one step .


Synthesis Analysis

The synthesis of this compound involves adding 2 mol 11 ene -1-alcohol to the reactor containing 2 mol carbon tetrabromide and 1200ml dibromomethane . After cooling the reactor to 0 ℃, 2 mol triphenylphosphorus is slowly added, and the mixture is stirred at 0 ℃ for 45 minutes, then stirred at room temperature for 2 hours . After the reaction, the product is separated and the solvent is removed to obtain the product 12-bromo-1-dodecene .


Molecular Structure Analysis

The molecular formula of this compound is C12H23Br . The average mass is 247.215 Da and the monoisotopic mass is 246.098312 Da .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 247.22 . Its density is predicted to be 1.052±0.06 g/cm3 and its boiling point is predicted to be 270.2±9.0 °C . It is a liquid at room temperature .

Scientific Research Applications

Synthesis of Complex Compounds

12-Bromododec-1-ene serves as an intermediate in synthesizing various complex organic compounds. One notable application is its role in the synthesis of n-alkanes with terminal dipolar substituents, such as 12-nitrododecanol and 1,12-dinitrododecane. These compounds are synthesized from 12-bromododecanol, which is in turn prepared from cyclododecanone, ensuring the absence of homologous bifunctional impurities. This process involves several steps, including Wittig reactions, conversion to bromoacetal, and further transformations to achieve the desired end products (Ainscow et al., 1987).

Chemical Reactions and Transformations

This compound is involved in various chemical reactions and transformations. For instance, it can undergo palladium-catalyzed polycyclizations resulting in complex polycycles. These reactions produce compounds like substituted angularly bisanellated cyclohexadienes or polycyclic bicyclo[4.1.0]hept-2-ene derivatives, depending on the type and pattern of substituents involved. Such chemical transformations are crucial for developing new organic materials with potential applications in different scientific fields (Meyer et al., 1992).

Application in Organic Synthesis

In organic synthesis, this compound plays a role in the preparation of specific compounds. For example, it is used in the synthesis of various halogenated compounds and intermediates. These substances are essential for developing new drugs, materials, and other chemicals with diverse applications. The versatility of this compound in these reactions highlights its importance in synthetic chemistry and materials science (Masuda et al., 1992).

Potential in Nanomaterials Design

This compound might contribute to designing nanomaterials in line with the Principles of Green Chemistry. While not directly linked to nanomaterials, the principles applied in its usage could guide the development of sustainable and environmentally friendly nanotechnologies. It suggests a broader perspective where this compound's applications could extend beyond traditional chemistry into emerging fields like nanotechnology and green chemistry (Gilbertson et al., 2015).

Mechanism of Action

The mechanism of action of 12-Bromododec-1-ene is not clearly defined as it is primarily used as an organic intermediate in chemical reactions .

Safety and Hazards

12-Bromododec-1-ene is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

12-bromododec-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2H,1,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGYFXNWSWECFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60450981
Record name 12-bromododec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99828-63-4
Record name 12-bromododec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60450981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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